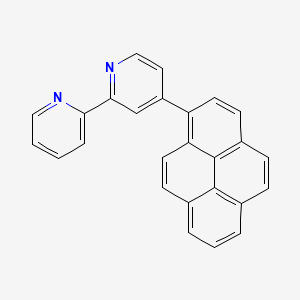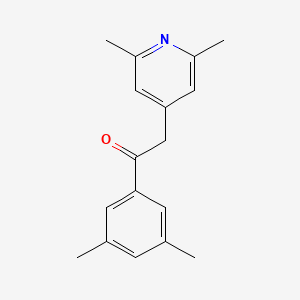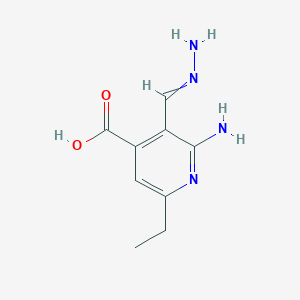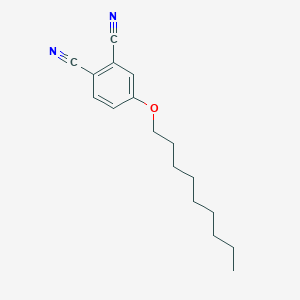
2,2'-Bipyridine, 4-(1-pyrenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bipyridine, 4-(1-pyrenyl)-: is an organic compound that belongs to the bipyridine family. It consists of two pyridine rings connected by a single bond, with a pyrene group attached to one of the pyridine rings. This compound is known for its ability to form complexes with transition metals, making it a valuable ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 4-(1-pyrenyl)- typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of pyrene is coupled with a halogenated bipyridine under palladium catalysis . Another method is the Stille coupling, which uses a stannane derivative of pyrene and a halogenated bipyridine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust and efficient catalytic systems. The choice of catalyst and reaction conditions is crucial to achieving high yields and purity. Electrochemical methods and metal-catalyzed cross-coupling reactions are commonly employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Bipyridine, 4-(1-pyrenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridine compounds .
Wissenschaftliche Forschungsanwendungen
2,2’-Bipyridine, 4-(1-pyrenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is used in the study of DNA interactions and as a probe for studying biological systems.
Wirkmechanismus
The mechanism by which 2,2’-Bipyridine, 4-(1-pyrenyl)- exerts its effects involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, such as DNA, through intercalation and groove binding. The pyrene group enhances the compound’s ability to interact with aromatic systems, making it a potent probe for studying molecular interactions .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar chelating properties.
4,4’-Bipyridine: Known for its ability to form coordination polymers and its use in the synthesis of viologens.
1,10-Phenanthroline: Another chelating ligand with applications in coordination chemistry and molecular biology.
Uniqueness: 2,2’-Bipyridine, 4-(1-pyrenyl)- is unique due to the presence of the pyrene group, which enhances its photophysical properties and its ability to interact with biological systems. This makes it particularly valuable in applications requiring fluorescence and photodynamic activity .
Eigenschaften
CAS-Nummer |
197852-85-0 |
|---|---|
Molekularformel |
C26H16N2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-pyren-1-yl-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C26H16N2/c1-2-14-27-23(6-1)24-16-20(13-15-28-24)21-11-9-19-8-7-17-4-3-5-18-10-12-22(21)26(19)25(17)18/h1-16H |
InChI-Schlüssel |
WELJANWELQTXOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}-2-diazonioethen-1-olate](/img/structure/B12572258.png)

![4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid](/img/structure/B12572279.png)
![[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-](/img/structure/B12572288.png)

![4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine](/img/structure/B12572309.png)
![1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene](/img/structure/B12572315.png)
![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)


![(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene](/img/structure/B12572339.png)


